1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

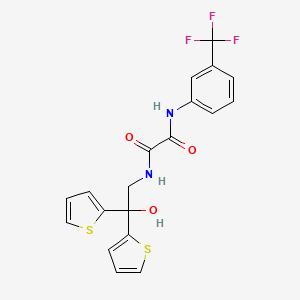

The compound “1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a type of azetidine, which is a class of organic compounds characterized by a four-membered ring structure. This particular compound has sulfonyl groups attached to the azetidine ring, which are often seen in various drugs and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered azetidine ring, with the sulfonyl groups providing additional complexity. The presence of the chlorophenyl and cyclohexyl groups would further influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Azetidines, due to their ring strain, are involved in various chemical reactions. The sulfonyl groups in the compound could potentially make it a good leaving group, opening up the possibility for substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups could increase its polarity, while the cyclohexyl group could provide some degree of hydrophobicity .Scientific Research Applications

Synthetic Routes to Functionalized Pyrrolidines

Azetidine derivatives, including those related to "1-((2-Chlorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine," serve as key intermediates in the synthesis of pyrrolidines. A study by Durrat et al. (2008) explores the ring expansion of 2-(α-hydroxyalkyl)azetidines to obtain 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process involves rearrangement mechanisms that provide access to functionalized pyrrolidines, which are valuable in the development of pharmaceuticals and materials (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

Antimicrobial Activity of Azetidine Derivatives

The antimicrobial properties of azetidine-based compounds are significant for the development of new therapeutic agents. Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and evaluated their antibacterial and antifungal activities. This research underscores the potential of azetidine derivatives as scaffolds for developing new antimicrobial drugs (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Polymerization and Material Science Applications

Azetidine derivatives are also explored for their polymerization capabilities. Reisman et al. (2020) investigated the anionic ring-opening polymerization (AROP) of N-(methanesulfonyl)azetidine (MsAzet), demonstrating the formation of polymers with potential applications in materials science. This research highlights the versatility of azetidine derivatives in creating novel polymeric materials with tailored properties (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-cyclohexylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4S2/c16-14-8-4-5-9-15(14)23(20,21)17-10-13(11-17)22(18,19)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTFLJYSYUIGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)

![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)

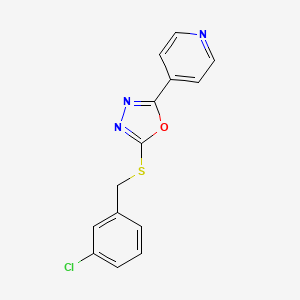

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)

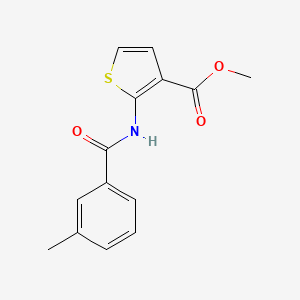

![1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one](/img/structure/B2956614.png)

![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)

![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)

![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)